N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is a complex organic compound that features a trifluoromethyl group, a triazole ring, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with thiourea to form N-[4-chloro-3-(trifluoromethyl)phenyl]thiourea . This intermediate is then subjected to cyclization with 2-bromoacetyl chloride to yield the desired triazole-benzothiazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antifungal, and antibacterial activities.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole and benzothiazole rings contribute to the compound’s ability to form stable complexes
Properties
CAS No. |
315710-17-9 |
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Molecular Formula |
C17H10ClF3N4OS2 |
Molecular Weight |
442.9g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H10ClF3N4OS2/c18-11-6-5-9(7-10(11)17(19,20)21)22-14(26)8-27-15-23-24-16-25(15)12-3-1-2-4-13(12)28-16/h1-7H,8H2,(H,22,26) |
InChI Key |
ONOHEIVPPBBCPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)S2 |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)S2 |
Origin of Product |
United States |
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